molecular formula C20H17NO B14498718 Acetamide, p-terphenyl-4-yl- CAS No. 64058-92-0

Acetamide, p-terphenyl-4-yl-

Cat. No.: B14498718
CAS No.: 64058-92-0
M. Wt: 287.4 g/mol
InChI Key: GPIMZPOFPAUOTJ-UHFFFAOYSA-N
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Description

Acetamide, p-terphenyl-4-yl- is an organic compound that belongs to the class of aromatic compounds known as terphenyls. Terphenyls consist of a chain of three benzene rings, and in this case, the central benzene ring is substituted with an acetamide group. This compound is primarily produced by fungi and a small number of Actinomycetes . It has been studied for its various biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetamide, p-terphenyl-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted terphenyls with various functional groups. These products can exhibit different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetamide, p-terphenyl-4-yl- include other p-terphenyl derivatives, such as:

Uniqueness

What sets acetamide, p-terphenyl-4-yl- apart from other similar compounds is its specific substitution pattern and the presence of the acetamide group

Properties

CAS No.

64058-92-0

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)phenyl]acetamide

InChI

InChI=1S/C20H17NO/c21-20(22)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13H,14H2,(H2,21,22)

InChI Key

GPIMZPOFPAUOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)N

Origin of Product

United States

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